![molecular formula C12H14O4 B14465833 2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- CAS No. 73991-96-5](/img/structure/B14465833.png)
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- is a chiral organic compound with a furanone core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylmethanol and dihydrofuranone derivatives.
Protection of Hydroxyl Groups: The hydroxyl groups of phenylmethanol are protected using methoxy-methyl (MOM) groups to prevent unwanted side reactions.
Formation of Furanone Core: The protected phenylmethanol is then reacted with dihydrofuranone derivatives under specific reaction conditions to form the furanone core structure.
Deprotection: The MOM groups are removed to yield the final product, 2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated lactones.
Substitution: Various substituted furanone derivatives.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, ®-: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.
2(3H)-Furanone, dihydro-3-[(methoxy)methoxy]-, (S)-: A similar compound with a methoxy group instead of a phenylmethoxy group.
Uniqueness
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- is unique due to its specific (S)-configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds
Propriétés
Numéro CAS |
73991-96-5 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(3S)-3-(phenylmethoxymethoxy)oxolan-2-one |
InChI |
InChI=1S/C12H14O4/c13-12-11(6-7-15-12)16-9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
Clé InChI |
QDPKFXAXDKTNTM-NSHDSACASA-N |
SMILES isomérique |
C1COC(=O)[C@H]1OCOCC2=CC=CC=C2 |
SMILES canonique |
C1COC(=O)C1OCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


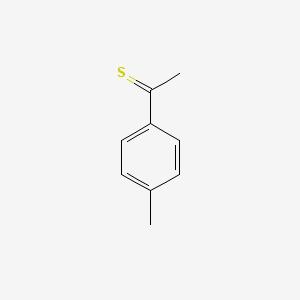
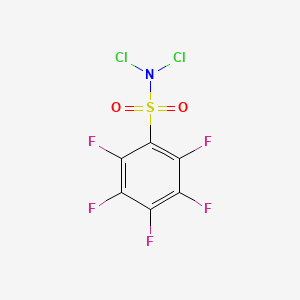


![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
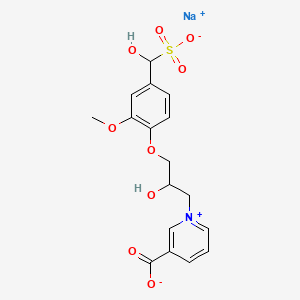
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
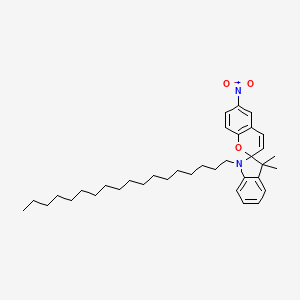
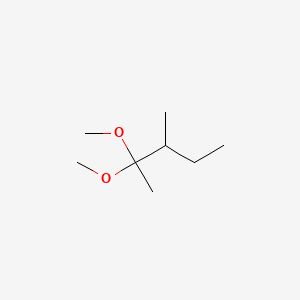
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
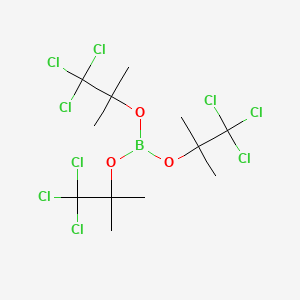
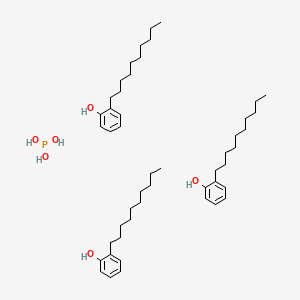

phosphanium bromide](/img/structure/B14465858.png)
